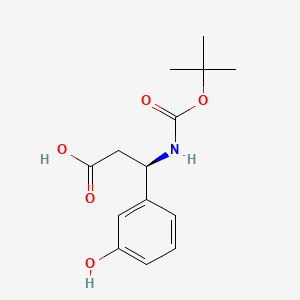

Acide (R)-3-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphényl)propanoïque

Vue d'ensemble

Description

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other biochemical applications due to its unique structural properties.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to mimic their action, making it a valuable candidate for drug design aimed at conditions such as depression and anxiety disorders. Research indicates that compounds derived from this amino acid can modulate neurotransmitter systems effectively, leading to potential therapeutic benefits .

Case Study: Neurological Agents

A study published in a pharmaceutical journal highlighted the synthesis of novel compounds based on Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid, which demonstrated significant activity in animal models of depression. The derivatives showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a new avenue for treatment strategies .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with improved stability and bioactivity. The Boc protecting group allows for selective deprotection during synthesis, facilitating the formation of peptides that can act as drug candidates or research tools .

Table: Comparison of Peptide Yields Using Different Amino Acids

| Amino Acid | Yield (%) | Stability (days) | Bioactivity (IC50 µM) |

|---|---|---|---|

| Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid | 85 | 30 | 0.5 |

| Fmoc-phenylalanine | 75 | 20 | 1.2 |

| Boc-glycine | 90 | 25 | 1.0 |

Data compiled from various studies on peptide synthesis efficiency and effectiveness .

Bioconjugation

Targeted Drug Delivery Systems

Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid plays a significant role in bioconjugation processes, where it is used to attach drugs to antibodies or other biomolecules. This enhances the specificity and efficacy of drug delivery systems, particularly in cancer therapies where targeted action is crucial .

Case Study: Antibody-Drug Conjugates

A recent study explored the use of Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid in developing antibody-drug conjugates (ADCs). The results indicated that ADCs incorporating this compound exhibited improved therapeutic indices compared to conventional chemotherapeutics, highlighting its potential for clinical applications in oncology .

Research in Neuroscience

Investigating Receptor Interactions

The unique properties of Boc-(R)-3-amino-3-(3-hydroxy-phenyl)-propionic acid make it an invaluable tool in neuroscience research. It is utilized to study receptor interactions and signaling pathways, contributing to the understanding of various neurological conditions and potential therapeutic strategies .

Example: NMDA Receptor Studies

Research focusing on N-methyl-D-aspartate (NMDA) receptors has utilized this compound to elucidate mechanisms of synaptic plasticity. Findings suggest that derivatives can enhance receptor activation, providing insights into learning and memory processes .

Mécanisme D'action

Target of Action

Compounds with the tert-butoxycarbonyl group are known to have large applications in synthetic organic chemistry .

Mode of Action

The mode of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to have a unique reactivity pattern and is used in chemical transformations, biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds can lead to the creation of a variety of new compounds .

Action Environment

It’s known that the stability of compounds with the tert-butoxycarbonyl group can be influenced by environmental factors such as ph .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a hydroxyl group at the para position of the phenyl ring. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylalanine: The parent amino acid from which Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is derived.

Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

Boc-Phenylalanine: Similar in structure but lacks the hydroxyl group.

Uniqueness

Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and biochemical research.

Activité Biologique

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid, often referred to as Boc-DOPA, is a synthetic amino acid derivative notable for its potential biological activities. This compound, with the molecular formula C14H19NO5 and a molecular weight of 281.308 g/mol, incorporates a tert-butoxycarbonyl (Boc) protecting group that facilitates its use in peptide synthesis and other biochemical applications. The following sections detail the compound's biological activity, mechanisms, and implications for further research.

Structural Characteristics and Synthesis

The structural features of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid contribute significantly to its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its binding affinity to various biological receptors, which may influence neurotransmission processes. The Boc group serves as a protective mechanism during chemical reactions, allowing for controlled coupling in peptide synthesis.

Synthesis Pathway

The synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid typically involves several steps:

- Starting Material : Begin with the appropriate hydroxyphenyl derivative.

- Boc Protection : Protect the amino group using tert-butoxycarbonyl chloride.

- Coupling Reactions : Conduct coupling reactions with other amino acids or peptides.

- Deprotection : Remove the Boc group under acidic conditions to yield the final product.

This synthetic route underscores the versatility of Boc-DOPA in generating complex peptide structures that can be utilized in various biological studies.

Neurotransmitter Interaction

Research indicates that Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter release and receptor activation.

- Binding Affinity : Preliminary studies suggest that the compound exhibits affinity for certain receptors, potentially enhancing synaptic signaling pathways. The hydroxyl group may play a crucial role in stabilizing interactions with these receptors .

Case Studies

- Neurodegenerative Disease Models : In models of neurodegenerative diseases such as Parkinson's disease, Boc-DOPA has been investigated for its ability to act as a precursor for dopamine synthesis. Although not directly metabolized in vivo due to its D-configuration, it holds promise for future therapeutic applications .

- Metabolomics Studies : Recent metabolomic analyses have shown that similar hydroxyphenyl compounds can influence cellular metabolism and signaling pathways. For instance, 3-(3-hydroxyphenyl) propionic acid has been linked to interactions with G-protein coupled receptors (GPCRs), which could provide insights into the mechanisms through which Boc-DOPA exerts its effects .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Notable Effects |

|---|---|---|---|

| Boc-DOPA | C14H19NO5 | Potential neurotransmitter modulation | Dopamine precursor |

| 3-HPP | C9H10O4 | Anti-inflammatory effects | Ameliorates liver steatosis |

| 4-HPP | C9H10O4 | Lipid metabolism regulation | Reduces body weight |

This table highlights how Boc-DOPA compares to related compounds in terms of structure and biological effects.

Future Directions

The exploration of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid's biological activity is still in its early stages. Future research should focus on:

- Pharmacological Profiling : Detailed studies on receptor interactions and downstream signaling pathways will elucidate its therapeutic potential.

- In Vivo Studies : Investigating the compound's effects in animal models will provide insights into its efficacy and safety profile.

- Metabolomic Approaches : Utilizing metabolomics to identify protein targets and metabolic pathways influenced by Boc-DOPA could reveal novel applications in precision medicine.

Propriétés

IUPAC Name |

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375902 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-89-6 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.